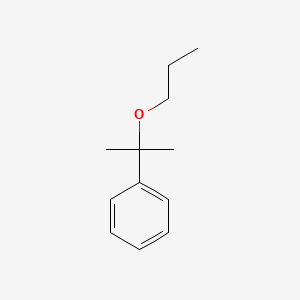
N,N'-Diisobutyl-1,4-butanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Diisobutyl-1,4-butanediamine is an organic compound that belongs to the class of diamines It is characterized by the presence of two isobutyl groups attached to the nitrogen atoms of a 1,4-butanediamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diisobutyl-1,4-butanediamine typically involves the reaction of 1,4-butanediamine with isobutyl halides under basic conditions. A common method includes the use of sodium or potassium hydroxide as a base to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of N,N’-Diisobutyl-1,4-butanediamine may involve continuous flow processes to enhance efficiency and yield. The use of biocatalytic steps, such as the biocatalytic production of N-protected precursors, can also be employed to improve the overall process .
化学反応の分析
Types of Reactions
N,N’-Diisobutyl-1,4-butanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Isobutyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives such as N,N’-diisobutyl-1,4-butanedione.
Reduction: Reduced forms like N,N’-diisobutyl-1,4-butanediamine.
Substitution: Substituted derivatives depending on the electrophile used.
科学的研究の応用
N,N’-Diisobutyl-1,4-butanediamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
作用機序
The mechanism by which N,N’-Diisobutyl-1,4-butanediamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate biochemical pathways and influence cellular functions .
類似化合物との比較
Similar Compounds
1,4-Butanediamine: A simpler diamine without the isobutyl groups.
N,N’-Dimethyl-1,4-butanediamine: A similar compound with methyl groups instead of isobutyl groups.
Putrescine: Another diamine with a similar structure but different functional groups.
Uniqueness
N,N’-Diisobutyl-1,4-butanediamine is unique due to the presence of isobutyl groups, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s lipophilicity and alter its interaction with biological membranes and proteins .
特性
CAS番号 |
31719-16-1 |
|---|---|
分子式 |
C12H28N2 |
分子量 |
200.36 g/mol |
IUPAC名 |
N,N'-bis(2-methylpropyl)butane-1,4-diamine |
InChI |
InChI=1S/C12H28N2/c1-11(2)9-13-7-5-6-8-14-10-12(3)4/h11-14H,5-10H2,1-4H3 |
InChIキー |
FUYYBRYQDMGVRX-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNCCCCNCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![ethyl (4R)-4-[(3R,5R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13742493.png)

![1,2,3-Trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene](/img/structure/B13742502.png)





